molecular formula C9H3Cl2F3 B8485334 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE

1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE

Cat. No. B8485334
M. Wt: 239.02 g/mol
InChI Key: KHJPQZLUHSVDEE-UHFFFAOYSA-N
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Patent
US04868202

Procedure details

To a solution of 31.7 g of (2-chloro-3,3,3-trifluoropropen-1-yl)-2,3-dichlorobenzene in 50 ml of tert-butanol, there is added dropwise at RT a solution of 14.1 g of potassium tert-butylate in 750 ml of tert-butanol in such a manner that the temperature of the reaction solution does not exceed 30° C. After continued stirring at RT for 18 h, the mixture is taken up in ice-water and extracted with ether. The organic phases are combined, washed with water and sodium chloride solution, and concentrated by evaporation. There is thus obtained, after distillation in vacuo, 2,3-dichloro-(3,3,3-trifluoropropyn-1-yl)-benzene in the form of colourless oil, b.p. 92°-98° C. at 22 mb (compound No. 2.27).
Name
(2-chloro-3,3,3-trifluoropropen-1-yl)-2,3-dichlorobenzene
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:12]([F:15])([F:14])[F:13])=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[Cl:11].CC([O-])(C)C.[K+]>C(O)(C)(C)C>[Cl:11][C:5]1[C:6]([Cl:10])=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]#[C:2][C:12]([F:15])([F:13])[F:14] |f:1.2|

Inputs

Step One
Name
(2-chloro-3,3,3-trifluoropropen-1-yl)-2,3-dichlorobenzene
Quantity
31.7 g
Type
reactant
Smiles
ClC(=CC1=C(C(=CC=C1)Cl)Cl)C(F)(F)F
Name
Quantity
14.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After continued stirring at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 30° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water and sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
There is thus obtained
DISTILLATION
Type
DISTILLATION
Details
after distillation in vacuo, 2,3-dichloro-(3,3,3-trifluoropropyn-1-yl)-benzene in the form of colourless oil, b.p. 92°-98° C. at 22 mb (compound No

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C#CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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